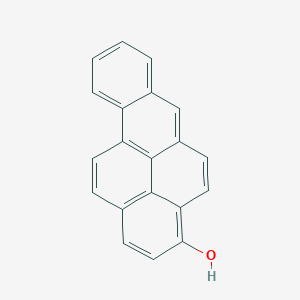

3-Hydroxy Benzopyrene

Descripción general

Descripción

3-Hydroxy Benzopyrene is a hydroxylated derivative of benzo(a)pyrene, a well-known polycyclic aromatic hydrocarbon. This compound is significant due to its presence as a metabolite of benzo(a)pyrene, which is a potent environmental carcinogen. The molecular formula of this compound is C20H12O, and it has a molecular weight of 268.31 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Hydroxy Benzopyrene can be synthesized through the hydroxylation of benzo(a)pyrene. This process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of this compound is not common due to its specific applications in research rather than large-scale industrial use. the compound can be isolated from the metabolic processes of organisms exposed to benzo(a)pyrene, where it is formed as a metabolite .

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxy Benzopyrene undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form quinones and other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Aplicaciones Científicas De Investigación

3-Hydroxy Benzopyrene is primarily used in scientific research to study the metabolism and toxicology of polycyclic aromatic hydrocarbons. Its applications include:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of polycyclic aromatic hydrocarbons.

Biology: Studied for its role in the metabolic pathways of organisms exposed to benzo(a)pyrene.

Medicine: Investigated for its potential effects on human health, particularly its role in carcinogenesis.

Industry: Used in environmental monitoring to assess exposure to polycyclic aromatic hydrocarbons .

Mecanismo De Acción

3-Hydroxy Benzopyrene exerts its effects through its interaction with cellular DNA. It forms DNA adducts, which can lead to mutations and potentially carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA. The aryl hydrocarbon receptor (AhR) pathway is involved in mediating the toxic effects of this compound .

Comparación Con Compuestos Similares

Similar Compounds

Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.

1-Hydroxybenzo(a)pyrene: Another hydroxylated derivative with similar properties.

Benzo(a)pyrene-7,8-diol: A dihydroxy derivative involved in the metabolic pathway of benzo(a)pyrene

Uniqueness

3-Hydroxy Benzopyrene is unique due to its specific hydroxylation at the 3-position, which influences its metabolic pathway and interaction with DNA. This specificity makes it a valuable compound for studying the detailed mechanisms of polycyclic aromatic hydrocarbon metabolism and toxicity .

Actividad Biológica

Introduction

3-Hydroxybenzo[a]pyrene (3-OH-B[a]P) is a significant metabolite of benzo[a]pyrene (B[a]P), a polycyclic aromatic hydrocarbon (PAH) recognized for its carcinogenic properties. This compound is primarily formed in the body through the metabolic activation of B[a]P, which occurs via cytochrome P450 enzymes. Understanding the biological activity of 3-OH-B[a]P is crucial for assessing its role in human health, particularly regarding cancer risk associated with PAH exposure.

Metabolism and Formation

3-OH-B[a]P is produced through the hydroxylation of B[a]P at the 3-position, catalyzed by cytochrome P450 enzymes such as CYP1A1 and CYP1B1. The metabolic pathway involves several steps:

- Phase I Metabolism : B[a]P is converted into reactive epoxides by cytochrome P450 enzymes.

- Formation of Dihydrodiols : These epoxides can be further metabolized to less reactive dihydrodiols.

- Hydroxylation : The hydroxylation at position 3 leads to the formation of 3-OH-B[a]P.

- Phase II Metabolism : This involves conjugation with glucuronic acid or sulfate, enhancing water solubility for excretion .

Table 1: Summary of Metabolic Pathways for 3-Hydroxybenzo[a]pyrene

| Step | Enzyme | Product |

|---|---|---|

| Hydroxylation | CYP1A1, CYP1B1 | 3-Hydroxybenzo[a]pyrene |

| Epoxide Formation | Cytochrome P450 | Arene oxides |

| Dihydrodiol Formation | Microsomal epoxide hydrolases | Dihydrodiols |

| Conjugation | UDP-glucuronosyltransferases, sulfotransferases | Glucuronides, sulfates |

Biological Activity and Toxicity

The biological activity of 3-OH-B[a]P has been linked to its potential as a biomarker for PAH exposure and its role in carcinogenesis. Studies indicate that this compound can form DNA adducts, which are critical in the initiation of cancer. The following findings highlight its biological significance:

- Biomarker for Exposure : Research has established that urinary levels of 3-OH-B[a]P correlate with occupational exposure to PAHs. In a study involving workers exposed to PAHs, median urinary concentrations were found to be 0.8 ng/g creatinine, with some workers showing levels up to 19.5 ng/g creatinine .

- Carcinogenic Potential : As a metabolite of B[a]P, 3-OH-B[a]P contributes to the overall carcinogenic risk associated with PAH exposure through mechanisms such as the formation of reactive intermediates that interact with cellular macromolecules .

Case Study: Occupational Exposure

A study conducted on workers in various industries exposed to PAHs demonstrated the utility of 3-OH-B[a]P as a reliable biomarker for internal exposure. The study involved:

- Participants : 225 workers from industries with known PAH exposure.

- Methods : Personal air sampling and urinary analysis for PAH metabolites.

- Results : Strong correlations were found between urinary levels of 3-OH-B[a]P and other PAH metabolites, indicating that this compound effectively reflects internal exposure levels .

Table 2: Urinary Concentrations of 3-Hydroxybenzo[a]pyrene in Different Industries

| Industry | Median Concentration (ng/g creatinine) | Range (ng/g creatinine) |

|---|---|---|

| Coking Plants | 0.5 | <0.05 - 4.5 |

| Fireproof Material Production | 1.1 | <0.05 - 19.5 |

| Graphite Electrode Production | 1.3 | <0.05 - 19.5 |

| Converter Infeed | 1.2 | <0.05 - 19.5 |

The biological activity of 3-hydroxybenzo[a]pyrene underscores its significance as both a biomarker for PAH exposure and a participant in the carcinogenic processes initiated by benzo[a]pyrene metabolism. Its ability to form DNA adducts and correlate with occupational exposure levels makes it an essential focus for ongoing research into environmental health and safety regulations concerning PAHs.

Further studies are needed to explore the long-term health effects associated with chronic exposure to this compound and to refine biomonitoring techniques for better assessment of human health risks related to polycyclic aromatic hydrocarbons.

References

Propiedades

IUPAC Name |

benzo[a]pyren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O/c21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUUWWRWIAEPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7038319 | |

| Record name | 3-Hydroxybenz[a]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13345-21-6 | |

| Record name | 3-Hydroxybenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13345-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxybenz[a]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYBENZO(A)PYRENE, 3- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/672ICH1Q4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.